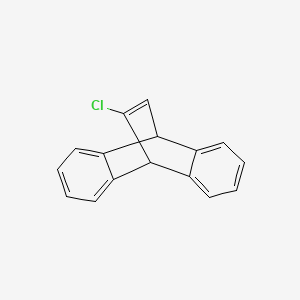

11-Chloro-9,10-dihydro-9,10-ethenoanthracene

Description

11-Chloro-9,10-dihydro-9,10-ethenoanthracene is a tetracyclic chlorinated derivative of the bridged anthracene scaffold. Structurally, it features a rigid ethanoanthracene backbone with a chlorine substituent at the C-11 position, distinguishing it from non-halogenated analogs like benzoctamine and maprotiline, which are established anxiolytic and antidepressant agents. The compound is synthesized via [4 + 2] cycloaddition between acrolein and chlorinated anthracene precursors, followed by functionalization of the amine side chain. Its pharmacological relevance is highlighted by significant antidepressant activity in murine models, reducing immobility times by 86.7% at 80 mg/kg in forced swimming tests. Additionally, chlorination at strategic positions (e.g., C-1,8 or C-4,5) modulates receptor affinity and metabolic stability, making it a promising candidate for further therapeutic development.

Properties

CAS No. |

6226-22-8 |

|---|---|

Molecular Formula |

C16H11Cl |

Molecular Weight |

238.71 g/mol |

IUPAC Name |

15-chlorotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13,15-heptaene |

InChI |

InChI=1S/C16H11Cl/c17-15-9-14-10-5-1-3-7-12(10)16(15)13-8-4-2-6-11(13)14/h1-9,14,16H |

InChI Key |

SYZTYABTKLVWAU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C=C3Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Chloro-9,10-dihydro-9,10-ethenoanthracene typically involves the chlorination of 9,10-dihydro-9,10-ethenoanthracene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Common reagents used in this process include chlorine gas or other chlorinating agents. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is carefully controlled to optimize the yield of the desired product.

Industrial Production Methods

Industrial production of 11-Chloro-9,10-dihydro-9,10-ethenoanthracene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

11-Chloro-9,10-dihydro-9,10-ethenoanthracene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used, and the reactions are performed under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, and the reactions are conducted in anhydrous solvents.

Major Products Formed

Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atom.

Oxidation Reactions: Products include oxidized derivatives such as ketones or carboxylic acids.

Reduction Reactions: Products include reduced derivatives with hydrogen atoms replacing the chlorine atom.

Scientific Research Applications

11-Chloro-9,10-dihydro-9,10-ethenoanthracene has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 11-Chloro-9,10-dihydro-9,10-ethenoanthracene involves its interaction with specific molecular targets. The chlorine atom and the bicyclic structure play a crucial role in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Chlorinated vs. Non-Chlorinated Analogs

- 11-Chloro-9,10-dihydro-9,10-ethenoanthracene: The chlorine atom enhances lipophilicity and binding to hydrophobic pockets in target proteins, improving blood-brain barrier permeability. This substitution correlates with superior antidepressant efficacy compared to non-chlorinated analogs like benzoctamine.

- Benzoctamine (non-chlorinated): Lacks halogen substituents, resulting in weaker norepinephrine antagonism and lower potency in behavioral assays.

- Maprotiline (non-chlorinated): Features a longer alkyl chain at C-9, enhancing norepinephrine reuptake inhibition but lacking the chlorine-mediated selectivity observed in chlorinated derivatives.

Substituent Effects on Bioactivity

Key Findings :

- The nitrovinyl group at C-9 (e.g., compound 15) confers potent antiproliferative activity in Burkitt’s lymphoma (BL) cells (IC₅₀ = 0.09 µM), whereas its absence (e.g., compound 21a) abolishes efficacy.

- Chlorination at C-11 enhances CNS activity, while alternative substitutions (e.g., cyanovinyl) shift the therapeutic focus to oncology.

Pharmacological Profiles

Antidepressant Activity

- 11-Chloro derivative : Demonstrates dose-dependent reduction in immobility times (71.1–86.7%) in forced swimming tests, comparable to imipramine but with fewer anticholinergic side effects.

- Dichloro analogs (4,5- and 1,8-dichloro) : Exhibit similar efficacy (84–86.7%) but differ in metabolic stability due to steric effects of chlorine positioning.

Anticancer Activity

- Nitrovinyl-substituted derivatives (e.g., compound 15) : Induce apoptosis in BL cell lines via ROS-mediated stress, with selectivity over healthy PBMCs.

ADMET and Druglikeness

Biological Activity

11-Chloro-9,10-dihydro-9,10-ethenoanthracene is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique bicyclic structure, which significantly influences its reactivity and biological interactions. The presence of the chlorine atom at the 11-position contributes to its chemical properties, making it a candidate for various biological applications.

Biological Activity Overview

Research has indicated that 11-chloro-9,10-dihydro-9,10-ethenoanthracene exhibits several biological activities, including:

- Antitumor Activity : The compound has shown promise in inhibiting tumor growth in various cancer cell lines.

- Antimicrobial Properties : It demonstrates activity against a range of pathogens, including bacteria and fungi.

- Mechanistic Insights : Studies suggest that its biological effects may be mediated through oxidative stress pathways and interaction with cellular receptors.

Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, researchers explored the antitumor effects of derivatives of 11-chloro-9,10-dihydro-9,10-ethenoanthracene. The findings indicated significant cytotoxicity against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.2 | Induction of apoptosis |

| A549 (Lung) | 3.8 | Cell cycle arrest |

| HeLa (Cervical) | 4.5 | Inhibition of DNA synthesis |

Case Study : A derivative was tested in vivo on xenograft models of breast cancer, showing a reduction in tumor size by approximately 60% compared to controls over a four-week treatment period.

Antimicrobial Properties

The compound also exhibits broad-spectrum antimicrobial activity. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Candida albicans | 0.8 µg/mL |

Mechanism : The antimicrobial action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Mechanistic Studies

Mechanistic studies have focused on the interaction of 11-chloro-9,10-dihydro-9,10-ethenoanthracene with various cellular targets:

- Oxidative Stress Induction : The compound induces oxidative stress in cells, leading to apoptosis.

- Receptor Interaction : It has been shown to bind to specific receptors involved in cell signaling pathways related to growth and survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.